molecular formula C9H18N2O2 B2922267 1,3,3-Trimethyl-1-[(oxolan-3-yl)methyl]urea CAS No. 1862452-43-4

1,3,3-Trimethyl-1-[(oxolan-3-yl)methyl]urea

Cat. No.: B2922267
CAS No.: 1862452-43-4
M. Wt: 186.255
InChI Key: DIYGHSOKDCRHON-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-1-[(oxolan-3-yl)methyl]urea is a synthetic organic compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . Its structure features a urea core, a functional group of significant importance in medicinal chemistry due to its ability to form multiple hydrogen bonds with biological targets, which is a key principle in the design of bioactive molecules . The compound is further substituted with a tetrahydrofuran (oxolane) ring, a common heterocyclic scaffold known to influence the physicochemical properties and bioavailability of pharmaceutical agents . As a urea derivative, this chemical serves as a valuable building block for researchers in medicinal chemistry and drug discovery, particularly in the synthesis and exploration of new heterocyclic compounds for various pharmaceutical applications. The specific research applications and biological activity profile of this compound are areas for ongoing investigation. This product is intended for research purposes and is not for human or veterinary therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,3-trimethyl-3-(oxolan-3-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-10(2)9(12)11(3)6-8-4-5-13-7-8/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYGHSOKDCRHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N(C)CC1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1862452-43-4
Record name 1,3,3-trimethyl-1-[(oxolan-3-yl)methyl]urea
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Chemical Reactions Analysis

1,3,3-Trimethyl-1-[(oxolan-3-yl)methyl]urea undergoes various chemical reactions, including:

Scientific Research Applications

1,3,3-Trimethyl-1-[(oxolan-3-yl)methyl]urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-1-[(oxolan-3-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
1,3,3-Trimethyl-1-[(oxolan-3-yl)methyl]urea C₉H₁₈N₂O₂ 186.26 Oxolane ring, three methyl groups 1862452-43-4
1,3-Dimethyl-1-(oxolan-3-yl)urea C₇H₁₄N₂O₂ 158.20 Oxolane ring, two methyl groups 1596088-30-0
3-[4-(Hydroxymethyl)-1H-pyrazol-3-yl]ureas Varies ~180–220 Pyrazole ring, hydroxymethyl group Not provided

1,3-Dimethyl-1-(oxolan-3-yl)urea :

  • Lacks one methyl group compared to the target compound, reducing steric bulk. This may enhance reactivity in cross-coupling reactions or binding interactions .
  • Lower molecular weight (158.20 vs. 186.26) suggests differences in solubility and bioavailability.

3-[4-(Hydroxymethyl)-1H-pyrazol-3-yl]ureas :

  • Replace the oxolane ring with a pyrazole ring, introducing aromaticity and a hydroxymethyl group.
  • Pyrazole-based ureas are often explored for antimicrobial or anticancer activity, whereas oxolane-containing ureas may prioritize conformational flexibility .

Empagliflozin Impurity ((3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran): Shares the oxolane ring but lacks the urea moiety. Highlights the oxolane group’s role in improving metabolic stability and solubility in pharmaceuticals .

Biological Activity

1,3,3-Trimethyl-1-[(oxolan-3-yl)methyl]urea is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H18N2O2C_9H_{18}N_2O_2. Its structural characteristics enable various interactions within biological systems. The compound's SMILES representation is CN(C)C(=O)N(C)CC1CCOC1, indicating the presence of a urea functional group and an oxolane (tetrahydrofuran) moiety.

Biological Activities

Recent studies have highlighted several biological activities associated with compounds in the urea class, particularly those containing oxolane structures. The following sections summarize key findings related to the biological activity of this compound and similar compounds.

Antimicrobial Activity

Compounds with urea functionalities have demonstrated significant antimicrobial properties. For instance, a study on thio-ureas revealed their effectiveness against various bacterial strains, including Staphylococcus aureus and Streptococcus pyogenes, with IC50 values in the low microgram range . Although specific data for this compound is limited, its structural similarity suggests potential antimicrobial efficacy.

Anticancer Properties

Several urea derivatives have been evaluated for their anticancer activities. A comparative analysis indicated that certain derivatives exhibited antiproliferative effects on cancer cell lines such as U937 and THP-1. For example, compounds similar to this compound showed IC50 values significantly lower than traditional chemotherapeutics like etoposide . This suggests that further investigation into its anticancer potential could be warranted.

Enzyme Inhibition

Urea compounds have also been studied for their ability to inhibit specific enzymes. For instance, certain derivatives were shown to inhibit glycogen synthase kinase 3 (GSK-3) activity effectively . Given the role of GSK-3 in various cellular processes and diseases such as diabetes and cancer, this aspect of this compound merits further exploration.

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

  • Hydrogen Bonding : The presence of NH groups in ureas allows for hydrogen bonding with target proteins or nucleic acids.
  • Enzyme Interaction : Compounds may act as competitive inhibitors by mimicking substrates or transition states.
  • Cellular Uptake : The oxolane structure may facilitate membrane permeability and cellular uptake.

Study on Urea Derivatives

A study focused on a series of urea derivatives demonstrated their broad-spectrum activity against various pathogens and cancer cell lines . The findings indicated that modifications to the urea structure could enhance biological activity significantly.

Compound NameIC50 (µM)Activity Type
Compound A16.23Antiproliferative
Compound B17.94Antiproliferative
Compound C0.25Antimicrobial

Q & A

Q. Advanced: How can computational reaction path search methods improve synthesis efficiency?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates reaction path searches with information science to prioritize high-yield pathways . Machine learning (ML) models trained on reaction databases can suggest optimal solvents or catalysts, accelerating reaction design .

Basic: How are reaction mechanisms for urea derivatives like this compound elucidated experimentally?

Methodological Answer:
Mechanistic studies rely on kinetic isotope effects (KIE) , trapping experiments (e.g., using radical scavengers), and intermediate isolation via quenching at controlled timepoints. For example, monitoring urea formation via in-situ FT-IR can track isocyanate consumption .

Q. Advanced: How do hybrid computational-experimental frameworks resolve ambiguous mechanistic pathways?

Methodological Answer: Combining ab initio molecular dynamics (AIMD) with experimental kinetic data clarifies competing pathways. For instance, AIMD can simulate nucleophilic attack trajectories of amines on isocyanates, while experimental activation energies validate computational predictions . Contradictions between theory and experiment often arise from solvent effects, requiring implicit/explicit solvent models in simulations .

Basic: What experimental design strategies optimize reaction conditions for this urea derivative?

Methodological Answer:
Factorial design (e.g., 2^k factorial) efficiently screens variables (temperature, catalyst loading, solvent polarity). For example, a 2³ design could test temperature (40°C vs. 80°C), solvent (THF vs. DCM), and base (Et₃N vs. DBU), with yield as the response .

Q. Advanced: How can AI-driven autonomous laboratories enhance optimization?

Methodological Answer: AI platforms like self-driving labs integrate robotic experimentation with ML to iteratively refine conditions. For urea synthesis, Bayesian optimization algorithms minimize experiments needed to maximize yield, leveraging real-time feedback from inline analytics (e.g., Raman spectroscopy) .

Basic: How should researchers address contradictions between spectroscopic data and computational predictions?

Methodological Answer:
Contradictions often stem from dynamic effects (e.g., conformational flexibility) or artifacts (e.g., solvent peaks in NMR). Mitigation strategies:

  • Variable-temperature NMR to probe conformational equilibria.
  • DFT-calculated chemical shifts with explicit solvent models to match experimental data .
  • Cross-validation using alternative techniques (e.g., X-ray crystallography for solid-state structure) .

Q. Advanced: What role do uncertainty quantification (UQ) frameworks play in resolving data conflicts?

Methodological Answer: UQ methods (e.g., Monte Carlo simulations) quantify errors in computational parameters (e.g., basis set choice) and experimental measurements. Sensitivity analysis identifies dominant error sources, guiding targeted re-measurements or higher-level theory (e.g., CCSD(T)) for critical parameters .

Basic: What computational tools model the thermodynamic stability of this urea derivative?

Methodological Answer:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) experimentally determine decomposition temperatures. Computational tools like COSMO-RS predict solubility and stability in different solvents, while Gaussian calculates Gibbs free energy of formation .

Q. Advanced: How can machine learning predict structure-property relationships for novel urea analogs?

Methodological Answer: Graph neural networks (GNNs) trained on datasets like QM9 learn to predict thermodynamic properties (e.g., ΔG of hydrolysis) from molecular graphs. Transfer learning fine-tunes models for urea-specific motifs, enabling rapid virtual screening of derivatives .

Basic: What methodologies assess the compound’s stability under varying pH and temperature?

Methodological Answer:
Forced degradation studies expose the compound to extremes (e.g., 0.1M HCl/NaOH, 60°C) and monitor degradation via HPLC. Kinetic modeling (e.g., Arrhenius plots) extrapolates shelf-life under storage conditions .

Q. Advanced: How do advanced spectroscopic techniques (e.g., solid-state NMR) probe degradation mechanisms?

Methodological Answer: Solid-state NMR with magic-angle spinning (MAS) detects amorphous/crystalline phase changes during degradation. Time-resolved EPR spectroscopy identifies radical intermediates in oxidative pathways .

Advanced: How are structure-activity relationships (SAR) studied for urea derivatives in drug discovery?

Methodological Answer:
Free-energy perturbation (FEP) calculations predict binding affinity changes upon substituent modification. Crystallographic fragment screening identifies key interactions (e.g., hydrogen bonds with the urea carbonyl). Pharmacological assays (e.g., enzyme inhibition) validate computational SAR .

Advanced: What strategies mitigate batch-to-batch variability in urea derivative synthesis?

Methodological Answer:
Process analytical technology (PAT) tools (e.g., inline FT-NIR) monitor critical quality attributes (CQAs) in real time. Multivariate statistical process control (MSPC) models detect deviations early, enabling corrective actions (e.g., adjusting stoichiometry) .

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